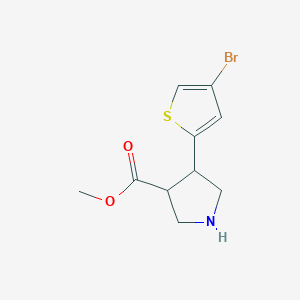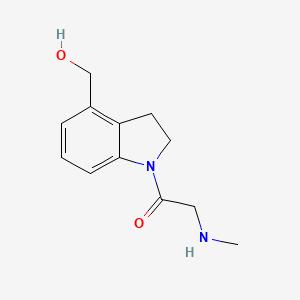
3-氯-1-(3-羟基-4-(1H-咪唑-1-基)吡咯烷-1-基)丙-1-酮
描述
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用
合成和化学性质
- 已合成并鉴定出多种 1-(5-氯-2-羟基苯基)-5-氧代吡咯烷-3-羧酸衍生物,包括 3-氯变体,它们被认为是有效的抗氧化剂,其中一些衍生物显示出比抗坏血酸更高的抗氧化活性 (Tumosienė 等人,2019)。
- 化合物 3-二甲氨基-1-(噻吩-2-基)丙-1-酮盐酸盐已被用作起始原料,通过烷基化和环闭合反应生成结构多样的化合物库,展示了氯和基于吡咯烷酮的结构在化学合成中的多功能性 (Roman,2013)。
生物活性及应用
- 5-芳基-4-酰基-3-羟基-1-[2-(咪唑-3-基)乙基]-3-吡咯啉-2-酮的合成导致具有镇痛和止血作用的化合物,展示了此类化合物的潜在治疗应用 (Gein 等人,2020)。
- 对 (1E)-1-(4-氯苯基)-N-羟基-3-(1H-咪唑-1-基)丙-1-亚胺的合成和 X 射线晶体结构的研究表明,它可用作合成新型含咪唑抗真菌剂的中间体,突出了其在药物应用中的潜力 (Attia 等人,2013)。
配位配合物和发光性质
- 据报道,基于不同的(吡啶基)咪唑衍生物和 1,4-苯二甲酸合成了混合配体配位配合物,导致具有显着发光性质的化合物,表明在材料科学中的潜在应用 (Lan 等人,2009)。
未来方向
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
作用机制
Imidazole-containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Targets of Action
Imidazole-containing compounds have been found to interact with a variety of biological targets. They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways. For example, they can inhibit the growth of bacteria or fungi, reduce inflammation, or prevent the replication of viruses .
Pharmacokinetics
The pharmacokinetics of imidazole-containing compounds can also vary widely. They are generally highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .
Result of Action
The result of the action of imidazole-containing compounds can include the killing or inhibition of bacteria or fungi, the reduction of inflammation, or the prevention of viral replication .
Action Environment
The action of imidazole-containing compounds can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound .
生化分析
Biochemical Properties
3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s imidazole ring can bind to the heme iron of cytochrome P450, inhibiting its activity. Additionally, it interacts with other biomolecules such as histidine residues in proteins, forming hydrogen bonds and stabilizing protein structures .
Cellular Effects
The effects of 3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one on various cell types are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can alter gene expression by affecting transcription factors, leading to changes in cellular metabolism. For instance, it has been observed to upregulate genes involved in oxidative stress response, thereby enhancing cellular resilience .
Molecular Mechanism
At the molecular level, 3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound can inhibit enzyme activity by occupying the active site or by inducing allosteric changes. Additionally, it can activate certain signaling pathways by binding to receptors and triggering downstream effects. Changes in gene expression are mediated through interactions with transcription factors and epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound has been shown to cause sustained changes in cellular function, such as altered metabolic rates and increased resistance to oxidative stress. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as enhanced metabolic activity and improved stress response. At high doses, it can cause toxic effects, including liver damage and oxidative stress. Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. The compound’s imidazole ring plays a crucial role in its metabolism, as it can undergo oxidation and conjugation reactions .
Transport and Distribution
Within cells and tissues, 3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is transported and distributed through specific transporters and binding proteins. It can bind to plasma proteins, facilitating its distribution throughout the body. Additionally, it can be actively transported into cells via specific transporters, where it accumulates in certain tissues. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 3-chloro-1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)propan-1-one is critical for its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus and mitochondria. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific compartments. In the mitochondria, it can influence energy metabolism, while in the nucleus, it can affect gene expression and epigenetic regulation .
属性
IUPAC Name |
3-chloro-1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c11-2-1-10(16)14-5-8(9(15)6-14)13-4-3-12-7-13/h3-4,7-9,15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDLIOBIBHSKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCCl)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



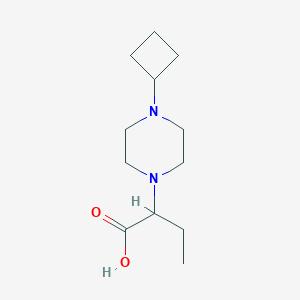
![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)
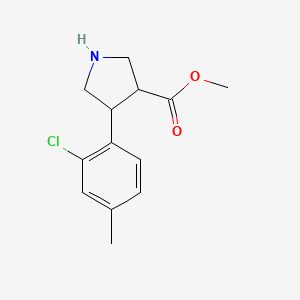
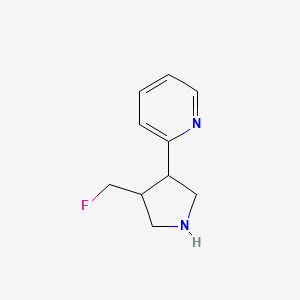

![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)
